molecular formula C8H7BrO2 B15323432 4-(5-Bromofuran-2-yl)but-3-en-2-one

4-(5-Bromofuran-2-yl)but-3-en-2-one

Cat. No.: B15323432
M. Wt: 215.04 g/mol
InChI Key: UWWSOMAVGKWODG-NSCUHMNNSA-N
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Description

4-(5-Bromofuran-2-yl)but-3-en-2-one is an organic compound with the molecular formula C8H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromofuran-2-yl)but-3-en-2-one typically involves the bromination of furan derivatives followed by further functionalization. One common method is the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol, which is then subjected to oxidation to form 5-bromo-2-furaldehyde. This intermediate can undergo aldol condensation with acetone to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromofuran-2-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The bromine atom and the conjugated enone system make it a reactive electrophile, which can participate in various chemical reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromofuran-2-yl)but-3-en-2-one is unique due to its conjugated enone system, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in chemical research and industrial applications.

Properties

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

(E)-4-(5-bromofuran-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7BrO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+

InChI Key

UWWSOMAVGKWODG-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)Br

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)Br

Origin of Product

United States

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